4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
The compound 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide features a 1,3-thiazole core with a thione (C=S) group at position 2 and a carboxamide at position 5. The substituents include:
- 3-(4-Chlorophenyl): A hydrophobic, electron-withdrawing group influencing lipophilicity and aromatic interactions.
- N-(1,3-Benzodioxol-5-ylmethyl): The benzodioxole moiety contributes to π-π stacking and metabolic stability due to its fused oxygenated ring system.
Synthetic routes for analogous thiazole-thiones typically involve cyclization of thiourea intermediates or alkylation of thiol-containing precursors, as seen in related heterocyclic systems (e.g., triazole-thiones in ) . Spectral characterization (IR, NMR) confirms the thione tautomer, with νC=S stretching at ~1240–1255 cm⁻¹ and absence of νS-H bands (~2500–2600 cm⁻¹) .
Properties
IUPAC Name |
4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S2/c19-11-2-4-12(5-3-11)22-16(20)15(27-18(22)26)17(23)21-8-10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9,20H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPIBBBBCAOFBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C(=S)S3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of α-bromocinnamaldehyde and 2-substituted benzimidazoles, promoted by a simple inorganic base . The reaction conditions often include moderate to good yields and good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of metal-free catalysis and tandem Michael addition/cyclization reactions are common strategies to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and the development of new materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(a) 4-Amino-N-(1,3-Benzodioxol-5-ylmethyl)-3-(4-Methoxyphenyl)-2-Thioxo-2,3-Dihydro-1,3-Thiazole-5-Carboxamide ()
- Key Difference : 4-Methoxyphenyl vs. 4-chlorophenyl at position 3.
- Impact: Electron Effects: Methoxy (electron-donating) vs. Lipophilicity: Cl substituent increases logP compared to OCH₃, influencing membrane permeability.
- Spectral Similarities : Both exhibit νC=S bands (1247–1255 cm⁻¹) and absence of νS-H, confirming thione tautomerism .
Triazole and Pyrazole Derivatives
(a) 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones ()
- Core Difference : 1,2,4-Triazole vs. thiazole.
- Impact :
(b) 5-{[(2-Chlorophenyl)Methyl]Sulfanyl}-N-(4-Methoxyphenyl)-1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxamide ()
- Core Difference : Pyrazole (adjacent nitrogens) vs. thiazole (sulfur and nitrogen).
- Impact :
- Planarity : Pyrazole’s planar structure may enhance stacking interactions compared to thiazole.
- Functional Groups : Trifluoromethyl (CF₃) increases electronegativity and metabolic resistance.
Substituent Effects in Aromatic Systems
Carboxamide Variations
- N-Benzodioxolylmethyl Carboxamide (Target) vs. N-(4-Methoxyphenyl) Carboxamide ():
- Hydrophobicity : Benzodioxole’s fused oxygen rings enhance hydrophobicity compared to methoxyphenyl.
- Conformational Flexibility : The methylene linker in the target compound allows greater rotational freedom than direct aryl attachment.
Data Tables
Table 1. Structural and Functional Comparison of Analogous Compounds
Biological Activity
The compound 4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic molecule notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound possesses a unique structure comprising a thiazole ring, a chlorophenyl group, and a benzodioxole moiety. Its chemical formula is with a molecular weight of 403.5 g/mol. The following table summarizes its key properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 403.5 g/mol |
| IUPAC Name | 4-amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
| CAS Number | 946370-69-0 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various synthesized thiazole derivatives, compounds similar to this one demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The compound's effectiveness appears to stem from its ability to disrupt bacterial cell wall synthesis or function.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. It showed strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's . Additionally, it demonstrated considerable urease inhibition, suggesting potential applications in treating conditions related to urease-producing pathogens.
Anticancer Properties
There is emerging evidence that this compound may possess anticancer properties. Research has indicated that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells . The exact mechanism by which this compound exerts its anticancer effects may involve modulation of signaling pathways related to cell proliferation and apoptosis.
The biological activity of this compound likely involves interaction with specific molecular targets. It may bind to enzymes or receptors that regulate critical cellular processes:
- Enzyme Interaction : The compound's structure allows it to interact with active sites on enzymes such as AChE and urease.
- Receptor Modulation : It may influence receptor-mediated pathways involved in angiogenesis and cell survival.
- Signaling Pathways : The compound could activate or inhibit key signaling cascades such as MAPK and PI3K pathways that are vital for various cellular functions.
Case Study 1: Antibacterial Screening
In a comparative study of various thiazole derivatives, the compound was found to have significant antibacterial effects against multiple strains. The study utilized broth microdilution methods to determine minimum inhibitory concentrations (MICs), revealing that the compound effectively inhibited bacterial growth at low concentrations .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective potential of the compound through AChE inhibition assays. Results indicated that it significantly reduced AChE activity in vitro, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes coupling 4-chlorophenyl isothiocyanate with a benzodioxolylmethyl amine precursor under basic conditions (e.g., triethylamine in dioxane) . Ultrasound-assisted methods can enhance reaction rates and yields by improving reagent dispersion and reducing side reactions, as demonstrated in analogous thiazole syntheses . Temperature control (20–25°C) and solvent selection (e.g., DMF for polar intermediates) are critical for minimizing byproducts.
Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR can verify the benzodioxole, chlorophenyl, and thiazole moieties.
- High-resolution mass spectrometry (HRMS) : Essential for confirming molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves ambiguities in stereochemistry, particularly the sulfanylidene group’s spatial arrangement .
- FT-IR spectroscopy : Validates functional groups like the carboxamide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Test against kinases or proteases due to the thiazole core’s affinity for ATP-binding pockets.
- Cytotoxicity : Use cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .
- Anti-inflammatory activity : Measure COX-2 or TNF-α inhibition in macrophage models . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or binding mechanisms?
Quantum mechanical calculations (DFT or MP2) model the sulfanylidene group’s electron density, predicting nucleophilic attack sites . Molecular docking (AutoDock Vina, Schrödinger) identifies potential biological targets by simulating interactions with proteins like EGFR or PARP . For reaction pathway optimization, transition state analysis using Gaussian software reduces trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from substituent effects or assay conditions:
- Substituent analysis : Compare the 4-chlorophenyl group’s electron-withdrawing effects with analogs (e.g., 4-fluorophenyl in ).
- Solubility adjustments : Use co-solvents (DMSO/PBS) to address false negatives in cell-based assays.
- Meta-analysis : Pool data from structurally related compounds (e.g., triazole-thiazole hybrids ) to identify activity trends.
Q. What methodologies optimize the compound’s stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
- Light/oxygen sensitivity : Store in amber vials under argon if the sulfanylidene group shows photolytic cleavage .
- Prodrug derivatization : Mask the carboxamide with ester groups to enhance bioavailability, followed by enzymatic hydrolysis in vivo .
Q. How can reaction mechanisms for key synthetic steps be experimentally validated?
- Isotopic labeling : Use ¹⁵N-labeled amines to track nucleophilic substitution pathways .
- Kinetic studies : Monitor intermediate formation via in situ IR or LC-MS to identify rate-limiting steps.
- Trapping experiments : Add radical scavengers (TEMPO) to confirm/rule out radical intermediates in sulfur-based reactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
